molecular formula C27H34O8 B602816 Methyl 6-hydroxyangolensate CAS No. 22255-07-8

Methyl 6-hydroxyangolensate

Cat. No.: B602816
CAS No.: 22255-07-8
M. Wt: 486.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxyangolensate is a complex organic compound characterized by its unique tetracyclic structure

Biochemical Analysis

Biochemical Properties

Methyl 6-hydroxyangolensate has been found to interact with various enzymes and proteins. It has been reported to have an inhibitory effect on the proliferation of SU‐DHL‐2 cells

Cellular Effects

It has been reported to have an inhibitory effect on the proliferation of SU‐DHL‐2 cells

Molecular Mechanism

It has been reported to have an inhibitory effect on the proliferation of SU‐DHL‐2 cells , suggesting that it may interact with cellular biomolecules and potentially influence gene expression

Dosage Effects in Animal Models

A study has reported a dose-dependent increase in blood levels of total protein, urea, globulin, and creatinine in rats

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the construction of the tetracyclic core. The furan ring is introduced through a series of cyclization reactions. The hydroxyacetate group is then added via esterification. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds include other tetracyclic molecules with furan rings and hydroxyacetate groups. the unique combination of functional groups and the specific arrangement of atoms in this compound give it distinct properties. For instance, its high degree of methylation and the presence of a furan ring differentiate it from other tetracyclic compounds, potentially leading to unique biological activities and chemical reactivity.

Properties

IUPAC Name

methyl (2S)-2-[(1S,3S,7R,8R,9R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16-,18-,20-,21-,22-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYZKWCPWBKPIG-KDSQYEHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)[C@@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-hydroxyangolensate
Reactant of Route 2
Reactant of Route 2
Methyl 6-hydroxyangolensate
Reactant of Route 3
Methyl 6-hydroxyangolensate
Reactant of Route 4
Reactant of Route 4
Methyl 6-hydroxyangolensate
Reactant of Route 5
Methyl 6-hydroxyangolensate
Reactant of Route 6
Methyl 6-hydroxyangolensate
Customer
Q & A

Q1: What is the known antifungal activity of Methyl 6-hydroxyangolensate?

A1: While this compound itself was not directly tested for antifungal activity in the provided research [, ], its close structural analogue, Methyl angolensate, exhibited antifungal activity against the plant pathogenic fungus Botrytis cinerea []. This suggests this compound might possess similar antifungal properties, but further research is needed to confirm this.

Q2: Where has this compound been found in nature?

A2: this compound was first isolated from the timber of Khaya senegalensis (Desr.) A. Juss, along with its acetate derivative []. This finding highlights the presence of this compound in the Meliaceae family.

Q3: Is there any information available on the structure-activity relationship of this compound and its antifungal activity?

A3: Although the provided research doesn't specifically investigate the structure-activity relationship of this compound, the study by Konan et al. [] does discuss the structure-activity relationship of other limonoids, including Methyl angolensate, against Botrytis cinerea. The presence of specific functional groups and their spatial arrangement appear to influence the antifungal activity. Further studies are needed to determine the specific structural features of this compound that may contribute to potential antifungal activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.